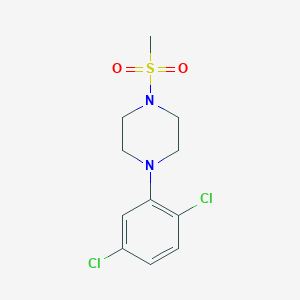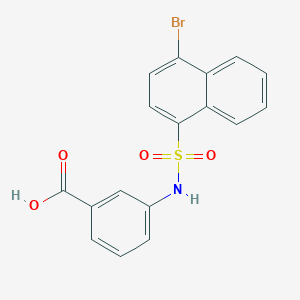![molecular formula C22H31N3O4S2 B273325 N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)
N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide, also known as Dimesna, is a synthetic organic compound that has been widely used in scientific research. This compound belongs to the class of sulfonamides and has been found to possess a range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide involves the activation of the glutathione system. This compound has been found to increase the levels of glutathione, a potent antioxidant, in cells. Glutathione plays a key role in protecting cells from oxidative stress and damage. By increasing the levels of glutathione, N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide helps to protect cells from the toxic effects of chemotherapy drugs.
Biochemical and Physiological Effects:
N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide has been found to have a range of biochemical and physiological effects. This compound has been shown to increase the levels of glutathione in cells, which helps to protect cells from oxidative stress and damage. N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases, such as rheumatoid arthritis. In addition, this compound has been found to have a protective effect on the liver and has been used in the treatment of liver diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide has several advantages for lab experiments. This compound is readily available and has a well-established synthesis method. N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide has also been extensively studied and has been found to have a range of biological activities. However, there are some limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide is not fully understood, and further research is needed to elucidate its mode of action. In addition, the effects of this compound may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide. One area of research is the development of new analogs of N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide with improved biological activities. Another area of research is the investigation of the mechanism of action of this compound and the identification of its molecular targets. In addition, further research is needed to explore the potential applications of N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide is a synthetic organic compound that has been extensively used in scientific research. This compound has been found to possess chemoprotective properties and has been used as an adjuvant therapy in the treatment of various types of cancer. N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide has also been used as a cytoprotective agent in the treatment of chemotherapy-induced toxicity. Further research is needed to explore the potential applications of this compound in the treatment of other diseases and to elucidate its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-piperazineethanol in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with 2,4-dimethylphenylamine to yield the final product. The synthesis of this compound has been well-established and has been reported in various scientific journals.
Applications De Recherche Scientifique
N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide has been extensively used in scientific research, particularly in the field of oncology. This compound has been found to possess chemoprotective properties and has been used as an adjuvant therapy in the treatment of various types of cancer, including breast cancer, ovarian cancer, and lung cancer. N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide has also been used as a cytoprotective agent in the treatment of chemotherapy-induced toxicity.
Propriétés
Nom du produit |
N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C22H31N3O4S2 |
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
N-[2-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H31N3O4S2/c1-17-5-7-21(19(3)15-17)30(26,27)23-9-10-24-11-13-25(14-12-24)31(28,29)22-8-6-18(2)16-20(22)4/h5-8,15-16,23H,9-14H2,1-4H3 |
Clé InChI |
FUBUWCIWQUNZJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)


